molecular formula C19H22N2O5S B7688690 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

Cat. No. B7688690
M. Wt: 390.5 g/mol
InChI Key: QICXNURBQWKCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X binds to the ATP-binding site of Hsp90, preventing the binding of ATP and subsequent stabilization of client proteins. This results in the degradation of client proteins and induction of apoptosis in cancer cells. N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation pathways.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has been shown to inhibit the migration and invasion of cancer cells, which are crucial processes involved in metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X is its potent inhibitory activity against Hsp90 and various kinases, making it a promising candidate for cancer therapy. However, its low solubility and poor pharmacokinetic properties may limit its efficacy in vivo. In addition, further studies are needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X. One potential direction is the development of more potent and selective inhibitors of Hsp90 and kinases, which may improve its efficacy and reduce potential side effects. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, the development of more efficient and scalable synthesis methods may also facilitate its widespread use in research and drug discovery.

Synthesis Methods

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of benzo[d][1,3]dioxole with 3-bromo-1-(4-(isopropylsulfamoyl)phenyl)propan-1-one, followed by the reaction of the resulting intermediate with isopropylamine. The final step involves the reaction of the resulting intermediate with 4-(trifluoromethyl)phenylboronic acid, resulting in the formation of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been identified as a potent inhibitor of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells and has been identified as a promising target for cancer therapy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(2)21-27(23,24)16-7-3-14(4-8-16)5-10-19(22)20-15-6-9-17-18(11-15)26-12-25-17/h3-4,6-9,11,13,21H,5,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICXNURBQWKCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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